REACTION_SMILES
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[C:17](#[N:18])[CH2:19][CH3:20].[CH3:21][N:22]([CH3:23])[c:24]1[cH:25][cH:26][n:27][cH:28][cH:29]1.[Cl:4][c:5]1[c:6]([F:15])[n:7][cH:8][c:9]([C:11]([F:12])([F:13])[F:14])[cH:10]1.[Na:1][C:2]#[N:3].[OH2:16]>>[C:2](#[N:3])[c:6]1[c:5]([Cl:4])[cH:10][c:9]([C:11]([F:12])([F:13])[F:14])[cH:8][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ncc(C(F)(F)F)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#Cc1ncc(C(F)(F)F)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |